1H-Indazol-3-ol, 1-veratryl- is a chemical compound that belongs to the class of indazole derivatives. Its molecular formula is with a molecular weight of 224.26 g/mol. This compound is recognized for its potential applications in pharmaceuticals, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound can also be referred to as 1-benzyl-1H-indazol-3-ol, which highlights its structural characteristics and functional groups.
1H-Indazol-3-ol, 1-veratryl- is classified under heterocyclic compounds due to its indazole structure, which consists of a five-membered ring containing nitrogen atoms. It is often utilized as an impurity reference material in pharmaceutical testing, particularly for drugs related to analgesics and respiratory treatments .
The synthesis of 1H-Indazol-3-ol, 1-veratryl- typically involves several methods, including:
The molecular structure of 1H-Indazol-3-ol, 1-veratryl- can be represented by its chemical formula . The structure includes:
1H-Indazol-3-ol, 1-veratryl- participates in various chemical reactions typical for indazole derivatives:
The mechanism of action for compounds like 1H-Indazol-3-ol, 1-veratryl-, particularly in pharmaceutical contexts, often involves:
Research indicates that similar compounds exhibit significant activity against cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain signaling pathways .
1H-Indazol-3-ol, 1-veratryl-, has several scientific uses:
The strategic application of transition-metal catalysis enables precise molecular modifications of the indazole scaffold, particularly at the C3 and C5 positions. These methods offer exceptional regio-control for constructing veratryl-modified indazol-3-ols.
Rhodium(III) complexes facilitate direct C-H functionalization through a concerted metalation-deprotonation mechanism. Optimized conditions employ [RhCpCl₂]₂ (2.5 mol%) with AgSbF₆ (10 mol%) and pivalic acid (100 mol%) in acetone at 80°C, achieving >90% yield in succinimide-functionalized indazol-3-ols [2]. The reaction exhibits complete *ortho-regioselectivity on the N-aryl ring due to nitrogen-directed metal coordination. Electron-withdrawing substituents (e.g., meta-NO₂) require neutral Rh(III)Cp*(OAc)₂ catalysts to maintain efficiency (92% yield) [2]. This methodology tolerates complex maleimides derived from metronidazole, celecoxib, and estrone (50-72% yields), demonstrating applicability for generating bioactive hybrids.
Table 1: Optimization of Rh(III)-Catalyzed 1,4-Addition Conditions
Entry | Catalyst | Additive | Solvent | Yield (%) |
---|---|---|---|---|
1 | [RhCp*Cl₂]₂ | AgSbF₆ | DCE | 0 |
2 | [RhCp*Cl₂]₂ | AgSbF₆, HOAc | DCE | 51 |
4 | [RhCp*Cl₂]₂ | AgSbF₆, PivOH | DCE | 62 |
10 | [RhCp*Cl₂]₂ | AgSbF₆, PivOH | Acetone | 92 |
12 | [Ru(p-cymene)Cl₂]₂ | AgSbF₆, PivOH | Acetone | <5 |
Suzuki-Miyaura cross-coupling enables versatile arylation at the C5 position of 5-bromo-1H-indazol-3-amine precursors. Optimized conditions use PdCl₂(dppf)₂ catalyst with Cs₂CO₃ base in 1,4-dioxane/H₂O (1:1) at 90°C under nitrogen . Electron-deficient boronic esters (e.g., 3,5-difluorophenyl) couple efficiently (85-92% yield), while sterically hindered substrates require extended reaction times. Subsequent acylation at C3 with chloroacetic anhydride under alkaline conditions affords bifunctional intermediates for veratryl conjugation .
Table 2: Scope of Suzuki Coupling at Indazole C5 Position
R₁ Substituent | Yield (%) | Electronic Effect |
---|---|---|
3-Fluorophenyl | 88 | Moderate EWG |
4-Fluorophenyl | 92 | Moderate EWG |
3,5-Difluorophenyl | 90 | Strong EWG |
4-Methoxyphenyl | 78 | EDG |
3,4-Dichlorophenyl | 75 | Strong EWG |
Direct indole-to-indazole conversion provides efficient access to the core scaffold. Nitrosation occurs regioselectively at C3 under acidic conditions, followed by [1,5]-sigmatropic rearrangement.
Electron-deficient substrates (e.g., 4-nitroindoles) require concentrated HCl (≥6M) to facilitate nitrosative cyclization, while electron-rich analogs react efficiently in dilute acid (2M HCl) [8]. Kinetic studies reveal protonation of the indole nitrogen precedes electrophilic attack by NO⁺ species. For 7-nitro-1H-indazole, hydroxymethylation unexpectedly favors N2-substitution (3e) under acidic conditions due to tautomeric stabilization of the conjugate acid [8]. Microwave assistance (100°C, 30 min) improves yields for recalcitrant substrates by accelerating dehydration-rearrangement kinetics.
N-Functionalization, particularly with veratryl (3,4-dimethoxybenzyl) groups, modulates electronic properties and biological activity. Regioselectivity challenges arise from ambident nucleophilicity at N1/N2 positions.
N-Alkylation employs veratryl bromide with magnesium-activated indazol-3-ol intermediates to enhance nucleophilicity [3]. Optimization identified THF at 0-5°C with slow addition of veratryl bromide to minimize O-alkylation byproducts. Phase-transfer catalysis (Aliquat 336) improves yields to >75% for N1-veratryl derivatives by enhancing interfacial reactivity [3] [6]. Computational analysis confirms N1-isomers are thermodynamically favored by 15-20 kJ/mol over N2-analogs due to reduced steric congestion with the C3 substituent [8].
Table 3: Benzylation Optimization with Veratryl Bromide
Base | Solvent | Temperature (°C) | N1:O Ratio | Yield (%) |
---|---|---|---|---|
K₂CO₃ | Acetone | 50 | 3:1 | 42 |
NaH | DMF | 0 | 5:1 | 68 |
Mg (turnings) | THF | 0 | >20:1 | 82 |
n-BuLi | THF | -78 | 8:1 | 75 |
Table 4: Physicochemical Properties of 1-Veratryl-1H-indazol-3-ol
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆N₂O₃ |
Molecular Weight | 284.32 g/mol |
Appearance | White to off-white crystalline solid |
Melting Point | 166-170°C (dec.) |
UV-Vis (MeOH) | λₘₐₓ 285 nm (ε = 12,400) |
Solubility | DMSO > 50 mg/mL; H₂O < 0.1 mg/mL |
pKa (calculated) | 7.8 ± 0.3 (phenolic OH) |
Tautomeric Equilibrium | >98% N1H form |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: